![molecular formula C8H10BF3KNO2S B582266 Potassium (4-methylphenylsulfonamido)methyltrifluoroborate CAS No. 1286686-19-8](/img/structure/B582266.png)
Potassium (4-methylphenylsulfonamido)methyltrifluoroborate
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Overview
Description
Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is a chemical compound with the molecular formula C8H10BF3KNO2S . It is used in various chemical reactions and has specific physical and chemical properties .
Synthesis Analysis
Potassium trifluoroborate salts are used as reagents for difficult alkyl transfers . They are used in the Suzuki-Miyaura cross-coupling reaction, which is a powerful means to effect this type of transformation . The organoboron reagents employed in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Molecular Structure Analysis
The molecular structure of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is represented by the formula C8H10BF3KNO2S . More detailed structural information may be found in specific chemical databases or literature .Chemical Reactions Analysis
Potassium trifluoroborate salts are used in the Suzuki-Miyaura cross-coupling reaction . This reaction employs trialkylboranes as the nucleophilic partner . Many effective protocols have been established and optimized for the cross-coupling of trialkylboranes with various types of electrophilic partners .Physical And Chemical Properties Analysis
The physical and chemical properties of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate include its molecular weight, density, melting point, and boiling point . More detailed property information can be found in specific chemical databases or literature .Scientific Research Applications
Application in Perovskite Solar Cells
Potassium (4-methylphenylsulfonamido)methyltrifluoroborate can be used as an additive in the perovskite precursor solution for the fabrication of perovskite solar cells . The introduction of this compound can effectively passivate the defects and improve the extraction of carriers in perovskite films . This leads to the enhancement of the efficiency and stability of inverted perovskite solar cells .
Use in Cross-Coupling Reactions
Potassium trifluoroborates, a class of organoboron reagents to which Potassium (4-methylphenylsulfonamido)methyltrifluoroborate belongs, are used in Suzuki–Miyaura-type cross-coupling reactions . These compounds offer several advantages over boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Mechanism of Action
The mechanism of action of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate involves its use as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is advantageous because the byproducts generated are relatively benign inorganic salts that can be removed via an aqueous wash .
Future Directions
Potassium trifluoroborate salts, including Potassium (4-methylphenylsulfonamido)methyltrifluoroborate, are being explored for their potential use in various chemical reactions . Their stability and compatibility with a broad range of functional groups make them promising reagents for future chemical synthesis .
properties
IUPAC Name |
potassium;trifluoro-[[(4-methylphenyl)sulfonylamino]methyl]boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BF3NO2S.K/c1-7-2-4-8(5-3-7)16(14,15)13-6-9(10,11)12;/h2-5,13H,6H2,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZVLEXNDMFSRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNS(=O)(=O)C1=CC=C(C=C1)C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BF3KNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725509 |
Source
|
Record name | Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4-methylphenylsulfonamido)methyltrifluoroborate | |
CAS RN |
1286686-19-8 |
Source
|
Record name | Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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